molecular formula C7H8BrNO2S B8536142 2-Bromo-5-(2-methyl-[1,3]dioxolan-2-yl)-thiazole CAS No. 1161776-15-3

2-Bromo-5-(2-methyl-[1,3]dioxolan-2-yl)-thiazole

Cat. No.: B8536142
CAS No.: 1161776-15-3
M. Wt: 250.12 g/mol
InChI Key: XWPBFOIRIPNILV-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-methyl-[1,3]dioxolan-2-yl)-thiazole is a useful research compound. Its molecular formula is C7H8BrNO2S and its molecular weight is 250.12 g/mol. The purity is usually 95%.
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Properties

CAS No.

1161776-15-3

Molecular Formula

C7H8BrNO2S

Molecular Weight

250.12 g/mol

IUPAC Name

2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole

InChI

InChI=1S/C7H8BrNO2S/c1-7(10-2-3-11-7)5-4-9-6(8)12-5/h4H,2-3H2,1H3

InChI Key

XWPBFOIRIPNILV-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=CN=C(S2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and a condenser under inert atmosphere (N2), a solution of 1-(2-bromo-thiazol-5-yl)-ethanone (2.20 g, 10.68 mmol) in ethylene glycol (11.46 mL, 205.53 mmol) was treated with trimethylorthoformate (2.39 mL, 21.76 mmol) followed by LiBF4 (204 mg, 2.14 mmol). The reaction mixture was heated at 95° C. for 2 days. Sat. aq. NaHCO3 (50 mL) was added and the mixture was extracted with EA (50 mL). The org. extracts were washed with brine (2×50 mL), dried over MgSO4, filtered, and the solvent was removed under reduced pressure. Purification of the residue by FC (20:1 to 3:1 hept-EA) gave the title compound as a yellow oil. TLC:rf (1:1 hept-EA)=0.80. LC-MS-conditions 01: tR=0.84 min; [M+H]+=251.85.
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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2.2 g
Type
reactant
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11.46 mL
Type
reactant
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2.39 mL
Type
reactant
Reaction Step Two
[Compound]
Name
LiBF4
Quantity
204 mg
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and a condenser under inert atmosphere (N2), a solution of 1-(2-bromo-thiazol-5-yl)-ethanone (16.22 g, 78.71 mmol) in ethylene glycol (85 mL) was treated with trimethylorthoformate (18 mL, 164.19 mmol) followed by LiBF4 (1.51 g, 15.74 mmol). The reaction mixture was heated at 95° C. for 2 days. Sat. aq. NaHCO3 was added and the mixture was extracted with Et2O (3×). The org. extracts were washed with brine, dried over MgSO4, filtered, and the solvent was removed under reduced pressure. Purification of the residue by FC (20:1 to 3:1 hept-EA) gave the title compound as a yellow solid. TLC:rf (1:1 hept-EA)=0.63. LC-MS-conditions 02: tR=0.89 min; [M+H]+=250.24.
Name
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0 (± 1) mol
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reactant
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Quantity
16.22 g
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18 mL
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85 mL
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Reaction Step Two
[Compound]
Name
LiBF4
Quantity
1.51 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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